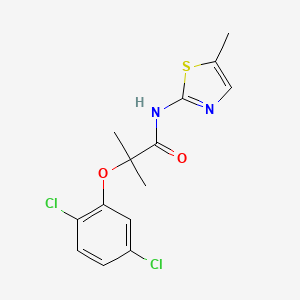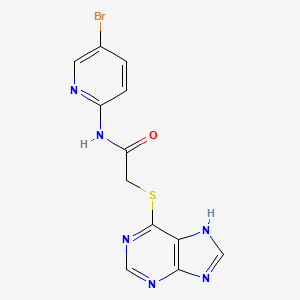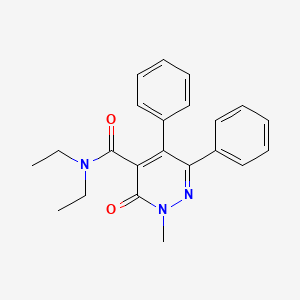
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenoxy group, a methyl group, and a thiazolyl moiety, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy component. This can be achieved through the reaction of 2,5-dichlorophenol with an appropriate reagent to introduce the desired functional groups
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and controlled reaction conditions to ensure consistency and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound might be used in the production of agrochemicals, pharmaceuticals, or other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
2-(2,6-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
2-(2,5-dichlorophenoxy)-2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide lies in its specific arrangement of chlorine atoms and the methyl group on the propanamide moiety. This arrangement can influence its reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8-7-17-13(21-8)18-12(19)14(2,3)20-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXYJBMKDAQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-3-oxo-1-phenyl-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4851425.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)

![2-Oxo-2-(thiophen-2-yl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)
![2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID](/img/structure/B4851454.png)

![CYCLOPROPYL{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4851485.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![N-[(2-methylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4851505.png)
![(2-METHYLCYCLOPROPYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4851512.png)
